molecular formula C10H14Cl2N4O2 B2833708 3-(5-Nitro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride CAS No. 2126178-74-1

3-(5-Nitro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride

Cat. No. B2833708
CAS RN: 2126178-74-1
M. Wt: 293.15
InChI Key: PDRPNORSMMBMEG-UHFFFAOYSA-N
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Description

The compound “3-(5-Nitro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole derivatives can be synthesized using various methods . For instance, a new series of imidazole derivatives can be synthesized by using the condensation . The synthesized compounds are confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Characterization

Chiral 3-(2'-imidazolinyl)anilines, which are structurally related to the compound of interest, were synthesized by converting the carboxyl and nitro groups in commercially available 3-nitrobenzoic acid. These chiral compounds were further used to create unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes, showcasing a method of utilizing nitro-substituted benzimidazole derivatives in complex synthesis (Yang et al., 2011).

Diverse Chemical Reactions

Research has demonstrated the use of nitrobenzoic acid derivatives in microwave-assisted synthesis, creating benzimidazole derivatives on ionic liquid support. This method highlights the absorption of microwave irradiation by ionic liquid support, facilitating efficient synthetic routes (Chanda et al., 2012).

Anticancer Applications

Benzimidazoles bearing the oxadiazole nucleus, derived from nitro-substituted precursors, have shown significant in vitro anticancer activity, indicating the therapeutic potential of such compounds in cancer treatment (Rashid et al., 2012).

Solid-Phase Synthesis

The solid-phase synthesis of substituted dihydroimidazolyl dihydrobenzimidazol-2-ones, involving the reduction and selective acylation of a resin-bound amino acid with 4-fluoro-3-nitrobenzoic acid, showcases the versatility of nitro-substituted benzimidazoles in solid-phase organic synthesis (Acharya et al., 2002).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary depending on their structure and the target they interact with. For instance, some imidazole derivatives have been found to effectively inhibit microtubule assembly formation .

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research could focus on exploring these properties further and developing new synthesis methods for imidazole derivatives .

properties

IUPAC Name

3-(6-nitro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2.2ClH/c11-5-1-2-10-12-8-4-3-7(14(15)16)6-9(8)13-10;;/h3-4,6H,1-2,5,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRPNORSMMBMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride

CAS RN

2126178-74-1
Record name 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride
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